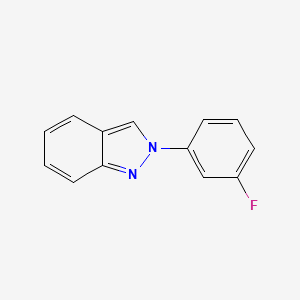

2-(3-Fluorophenyl)-2H-indazole

描述

Significance of the Indazole Scaffold in Contemporary Drug Discovery and Medicinal Chemistry

The indazole ring system, a fusion of benzene (B151609) and pyrazole (B372694) rings, is a privileged scaffold in medicinal chemistry. nih.govpharmablock.comlongdom.orgresearchgate.net This prominence stems from its ability to engage in various biological interactions and its presence in numerous approved drugs and clinical candidates. nih.govresearchgate.netresearchgate.net Indazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anti-HIV properties. nih.govresearchgate.netontosight.ainih.gov

The versatility of the indazole scaffold can be attributed to several key features:

Bioisosterism: The indazole nucleus can act as a bioisostere for other aromatic systems like phenol (B47542) and indole, offering advantages such as improved metabolic stability and lipophilicity. pharmablock.com

Hydrogen Bonding: The presence of nitrogen atoms allows indazoles to act as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets like protein kinases. pharmablock.com

Structural Diversity: The indazole ring can be substituted at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. longdom.orgnih.gov This adaptability makes it a valuable component in fragment-based drug discovery (FBDD) and scaffold hopping exercises. pharmablock.com

The 2H-indazole isomer, in particular, is a subject of ongoing research, with studies exploring its unique chemical and biological characteristics. ontosight.aiontosight.ai

Strategic Role of Fluorination in Modulating Bioactivity and Pharmacological Profiles of Heterocyclic Compounds

The introduction of fluorine atoms into organic molecules, a strategy known as fluorination, has become a cornerstone of modern medicinal chemistry. mdpi.combohrium.comacs.orgnih.gov The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence the biological and pharmacological profile of a compound. mdpi.combohrium.comacs.org

Key effects of fluorination include:

Metabolic Stability: Fluorine can block sites susceptible to metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug. bohrium.com

Binding Affinity: The electronegativity of fluorine can alter the electronic properties of a molecule, potentially enhancing its binding affinity to target proteins. bohrium.comnih.gov

Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, which can be critical for its interaction with a biological target. bohrium.comacs.org

The strategic placement of fluorine on heterocyclic scaffolds, such as indazole, is a widely used tactic to optimize drug-like properties. mdpi.commq.edu.auchim.itresearchgate.netalfa-chemistry.com

Overview of 2-(3-Fluorophenyl)-2H-indazole as a Promising Chemical Entity in Research and Development

This compound represents a confluence of the advantageous properties of both the indazole scaffold and fluorination. The 2-phenyl-2H-indazole core provides a foundational structure with known biological potential, while the 3-fluorophenyl substituent introduces the modulating effects of fluorine. researchgate.net

Recent research has highlighted the synthesis and potential applications of this compound and related derivatives. For instance, visible-light-driven reactions have been developed for the functionalization of the 2H-indazole core, including acylation and cyanomethylation, demonstrating the chemical tractability of this scaffold. acs.orgsemanticscholar.orgnih.govacs.org In these studies, this compound has been used as a substrate, leading to the creation of novel compounds with potential pharmacological value. acs.orgnih.govacs.org

The table below summarizes some of the key research findings related to this compound and its derivatives.

| Research Area | Key Findings | Citations |

| Synthesis | Development of visible-light-driven methods for C3-functionalization (acylation, cyanomethylation) of the 2H-indazole ring. | acs.org, semanticscholar.org, nih.gov, acs.org |

| Antiprotozoal Activity | Synthesis and evaluation of a series of 2-phenyl-2H-indazole derivatives, including a fluorinated analog, for their activity against various protozoa. | researchgate.net |

| Antimicrobial Activity | Studies on hexahydro-2H-indazole derivatives, where a fluorophenyl substituent was found to be important for activity. | nih.gov, researchgate.net |

| Nitric Oxide Synthase (NOS) Inhibition | Research on fluorinated indazoles as selective inhibitors of nitric oxide synthase, indicating the potential of fluorination in achieving selectivity. | drugbank.com, researchgate.net |

While the direct biological activities of this compound are still under extensive investigation, its role as a key intermediate and a molecular template in the synthesis of more complex and potentially bioactive molecules is well-established. researchgate.netacs.orgnih.gov The combination of the privileged indazole scaffold and the strategic placement of a fluorine atom makes this compound a compound of significant interest for future research and development in medicinal chemistry.

属性

IUPAC Name |

2-(3-fluorophenyl)indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2/c14-11-5-3-6-12(8-11)16-9-10-4-1-2-7-13(10)15-16/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMPQPNJFWRDRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN(N=C2C=C1)C3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90231023 | |

| Record name | 2H-Indazole, 2-(3-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90231023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81265-87-4 | |

| Record name | 2H-Indazole, 2-(3-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081265874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Indazole, 2-(3-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90231023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 3 Fluorophenyl 2h Indazole and Its Analogues

Strategies for the Construction of the 2H-Indazole Core

The formation of the 2H-indazole ring system can be achieved through various synthetic routes, including classical cyclization reactions and modern transition-metal-catalyzed and light-driven methods.

Cyclization Reactions for Indazole Ring Formation (e.g., Cadogan's Cyclization)

Cadogan's reductive cyclization is a well-established method for synthesizing 2H-indazoles. organic-chemistry.orgnih.gov This reaction typically involves the deoxygenative cyclization of o-nitrobenzylidene anilines using phosphites or phosphines. nih.gov Traditionally, this method required harsh conditions, such as high temperatures (often exceeding 150 °C). nih.gov However, recent advancements have led to milder reaction conditions. For instance, a one-pot synthesis from o-nitrobenzaldehydes and anilines using tri-n-butylphosphine in isopropanol (B130326) at 80°C has been developed, offering good to excellent yields of various 2H-indazoles. organic-chemistry.orgacs.orgacs.org This one-pot procedure enhances practicality and safety by avoiding the isolation of intermediates and lowering the reaction temperature. acs.org

Mechanistic studies have provided evidence for oxygenated intermediates, such as 2H-indazole N-oxides, suggesting that the reaction may not solely proceed through a nitrene intermediate. nih.govaub.edu.lbacs.org The isolation of these N-oxides has even enabled a formal Cadogan cyclization to occur at room temperature. nih.govacs.org

Transition Metal-Catalyzed Approaches

Transition metal catalysis offers powerful and versatile methods for the synthesis of 2H-indazoles, often with high regioselectivity and functional group tolerance. researchgate.netresearchgate.net

Palladium-Catalyzed Synthesis: Palladium catalysts are widely used for the synthesis of 2-aryl-2H-indazoles. One approach involves the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines. organic-chemistry.org Another direct and operationally simple method utilizes the reaction of 2-bromobenzyl bromides with arylhydrazines, catalyzed by a palladium complex with a bulky phosphine (B1218219) ligand (t-Bu₃PHBF₄), to afford 2-substituted-2H-indazoles in a single step. acs.org

Copper-Catalyzed Synthesis: Copper-catalyzed reactions provide an efficient route to 2H-indazoles. A one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper(I) oxide nanoparticles (Cu₂O-NP), yields 2H-indazoles. organic-chemistry.org This method is notable for its use of a green solvent, polyethylene (B3416737) glycol (PEG 300), and the key role of the catalyst in both C-N and N-N bond formations. organic-chemistry.org Copper-catalyzed N-arylation of the indazole core is also a crucial step in the synthesis of certain pharmaceutical agents. google.com

Rhodium-Catalyzed Synthesis: Rhodium catalysts have been employed in the synthesis of 2H-indazoles through C-H activation and annulation strategies. nih.gov For example, the reaction of azoxy compounds with diazoesters in the presence of a rhodium(III) catalyst leads to the formation of 3-acyl-2H-indazoles via a tandem C-H alkylation and intramolecular decarboxylative cyclization. nih.gov

Silver-Catalyzed Synthesis: Silver salts are often used as additives or co-catalysts in transition metal-catalyzed reactions for 2H-indazole synthesis. For instance, they are used in conjunction with rhodium catalysts to facilitate the C-H activation of azobenzenes. nih.gov

Cobalt-Catalyzed Synthesis: While less common than other transition metals for this specific transformation, cobalt catalysis is an emerging area in heterocyclic synthesis.

Reductive Cyclization Techniques

Reductive cyclization is a cornerstone for 2H-indazole synthesis, with various reagents and conditions being explored to improve efficiency and mildness. A notable one-pot strategy employs a phospholene-mediated N-N bond formation. scispace.com This method uses commercially available phospholene oxide and organosilane reductants to cyclize o-nitrobenzaldehydes and primary amines into 2H-indazoles in good to excellent yields under mild conditions. scispace.com Another approach utilizes MoO₂Cl₂(dmf)₂ as a catalyst and triphenylphosphine (B44618) (Ph₃P) as the reducing agent for the reductive cyclization of o-nitrobenzylidene amines under microwave irradiation. organic-chemistry.org

Visible-Light-Driven Synthesis Protocols for Indazole Derivatives

Visible-light photoredox catalysis has emerged as a green and powerful tool for organic synthesis, including the formation and functionalization of 2H-indazoles. frontiersin.org These methods often proceed under mild, metal-free conditions.

One protocol describes the synthesis of 3-acyl-2H-indazoles through a visible-light-induced self-catalyzed energy transfer process between 2H-indazoles and α-keto acids, eliminating the need for external photosensitizers or metal catalysts. nih.gov Another approach involves the direct C3-arylation of 2H-indazoles with aryl diazonium salts, enabled by the formation of an electron-donor-acceptor complex under visible light irradiation, also without a photocatalyst. rsc.org Furthermore, a visible-light-driven photocyclization of aryl azides has been developed to produce 2H-indazole-3-carboxamides, achieving N-N bond coupling under photocatalyst- and additive-free conditions. rsc.org

Regioselective Functionalization of the Indazole Nucleus

Direct functionalization of the pre-formed indazole ring is a key strategy for introducing molecular diversity. Regioselective substitution, particularly at the N-2 position, is crucial for tuning the properties of these compounds.

N-Alkylation and N-Arylation Strategies for 2-Substituted Indazoles

The direct alkylation or arylation of 1H-indazoles often leads to a mixture of N-1 and N-2 substituted products. acs.org Therefore, developing regioselective methods is of high importance.

N-Alkylation: Highly regioselective N-2 alkylation can be achieved using various methods. One approach utilizes TfOH as a catalyst for the reaction of indazoles with diazo compounds, affording N-2 alkylated products with high selectivity (N2/N1 up to 100/0) under metal-free conditions. rsc.org Another general and selective procedure for N-2 alkylation involves the use of primary, secondary, and tertiary alkyl 2,2,2-trichloroacetimidates promoted by either trifluoromethanesulfonic acid or copper(II) triflate. organic-chemistry.org

N-Arylation: Regioselective N-2 arylation is critical for the synthesis of many biologically active indazoles. Copper-mediated N-arylation of azoles, including indazoles, has been achieved using an 8-aminoquinoline (B160924) amide directing group. rsc.org For the synthesis of specific pharmaceutical compounds, a copper-catalyzed carbon-nitrogen cross-coupling of a piperidine (B6355638) compound with an indazole intermediate has been shown to be an efficient process for N-2 arylation. google.com

C3-H Functionalization Methods

The direct functionalization of the C3-H bond of 2H-indazoles represents an efficient strategy for creating diverse derivatives. rsc.org This approach avoids the pre-functionalization often required in traditional cross-coupling reactions, making it more atom-economical. Recent progress has centered on radical-mediated pathways, which have proven effective for introducing a variety of functional groups. rsc.org

A notable advancement in C3-H functionalization is the introduction of the cyanomethyl group. An efficient method for the direct C3-cyanomethylation of 2H-indazoles has been developed using visible-light photoredox catalysis. nih.govacs.org This reaction employs an iridium-based photocatalyst, such as Ir(ppy)₃, and bromoacetonitrile (B46782) as the cyanomethyl radical source. nih.govacs.org The process is conducted under mild, room temperature conditions and demonstrates a broad tolerance for various functional groups, offering a green and cost-effective route to C3-cyanomethylated 2H-indazoles. nih.govacs.org

The reaction is initiated by the photoexcitation of the Ir(III) photocatalyst, which then engages in a single-electron transfer (SET) with the 2H-indazole substrate to form a radical cation. nih.govacs.org This species is then attacked by the cyanomethyl radical to yield the desired product. nih.govacs.org This protocol is characterized by its short synthetic route and operational simplicity. nih.gov

Table 1: Visible-Light-Promoted C3-Cyanomethylation of 2H-Indazoles

| Entry | 2H-Indazole Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | 2-Phenyl-2H-indazole | 2-(2H-Indazol-2-yl)-3-phenylacetonitrile | Good |

| 2 | 2-(4-Methylphenyl)-2H-indazole | 2-(3-(4-Methylphenyl)-2H-indazol-2-yl)acetonitrile | Moderate |

| 3 | 2-(4-Methoxyphenyl)-2H-indazole | 2-(3-(4-Methoxyphenyl)-2H-indazol-2-yl)acetonitrile | Moderate |

| 4 | 2-(4-Chlorophenyl)-2H-indazole | 2-(3-(4-Chlorophenyl)-2H-indazol-2-yl)acetonitrile | Good |

Data derived from studies on visible-light-promoted cyanomethylation. nih.govacs.org

The introduction of a trifluoromethyl group into heterocyclic compounds can significantly enhance their metabolic stability and binding affinity. A transition-metal-free, visible-light-promoted method for the regioselective C3-H trifluoromethylation of 2H-indazoles has been successfully developed. chemrxiv.orgacs.org This approach utilizes a photocatalyst in conjunction with a hypervalent iodine reagent and a trifluoromethyl source like NaSO₂CF₃ (Langlois' reagent). chemrxiv.orgacs.org

The reaction proceeds via a radical mechanism, initiated by the generation of a CF₃ radical. chemrxiv.orgacs.org Control experiments have confirmed the radical pathway, showing that the reaction is inhibited by radical scavengers. chemrxiv.orgacs.org This method is valued for its mild reaction conditions and has been scaled up successfully, demonstrating its practical utility. acs.org Another protocol uses Eosin Y as a photocatalyst in recoverable ionic liquids, presenting a metal- and oxidant-free alternative. rsc.orgrsc.org This latter method also proceeds through a free-radical mechanism and shows excellent regioselectivity and functional group tolerance. rsc.orgrsc.org

Table 2: Photoredox-Catalyzed C3-Trifluoromethylation of 2H-Indazoles

| Entry | 2H-Indazole Substrate | Trifluoromethylating Agent | Catalyst System | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Phenyl-2H-indazole | NaSO₂CF₃ | Photocatalyst/PIDA | 69-83 chemrxiv.orgacs.org |

| 2 | 2-(4-Methylphenyl)-2H-indazole | NaSO₂CF₃ | Photocatalyst/PIDA | Good chemrxiv.org |

| 3 | 2-(4-Methoxyphenyl)-2H-indazole | NaSO₂CF₃ | Photocatalyst/PIDA | Very Good chemrxiv.org |

| 4 | 2-Phenyl-2H-indazole | TT-CF₃⁺OTf⁻ | Eosin Y/Ionic Liquid | Good rsc.orgrsc.org |

Data compiled from research on photoredox-catalyzed trifluoromethylation. chemrxiv.orgacs.orgrsc.orgrsc.org

Direct C3-acylation of 2H-indazoles provides a straightforward route to valuable 3-acyl-2H-indazole derivatives. rsc.org One effective method involves a nickel-catalyzed reaction between 2H-indazoles and aldehydes. rsc.org This process, which likely proceeds through a radical pathway, uses a simple nickel(II) salt as the catalyst and an additive like pivalic acid (PivOH) in the presence of an oxidant such as tert-butyl hydroperoxide (TBHP). rsc.org This approach is advantageous as it utilizes readily available aldehydes as the acylating agents. rsc.org

Another innovative approach is an electrochemical method that allows for the C3-acyloxylation of 2H-indazoles. acs.orgnih.gov By modulating the cell voltage, this technique can also promote the transfer of the acyl group to the N1 position, leading to N-acylated products. acs.orgnih.gov Furthermore, a metal-free method for C3-acylation has been reported, which employs α-keto acids as the acyl source under visible light, without the need for external photosensitizers or oxidants. nih.gov

Table 3: Direct C3-Acylation of 2H-Indazoles

| Entry | Acyl Source | Catalyst System | Product Type | Yield (%) |

|---|---|---|---|---|

| 1 | Aryl/Alkyl Aldehydes | Ni(II)/PivOH/TBHP | 3-Acyl-2H-indazole | Up to 91 rsc.org |

| 2 | Carboxylic Acids | Electrochemical (Graphite/Nickel) | C3-Acyloxy-2H-indazole | 70-84 acs.org |

| 3 | α-Keto Acids | Visible Light (Metal- & Oxidant-Free) | 3-Acyl-2H-indazole | Good nih.gov |

Data from studies on direct C3-acylation methodologies. rsc.orgacs.orgnih.gov

Sustainable and Green Chemistry Approaches in 2H-Indazole Synthesis

In line with the principles of green chemistry, significant efforts have been directed towards developing more environmentally benign synthetic routes to 2H-indazoles. acs.orgbohrium.combenthamdirect.com These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. bohrium.comrsc.org

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and often improving yields. organic-chemistry.org A notable application is the molybdenum-catalyzed reductive cyclization of o-nitrobenzylidene amines to form 2-aryl-2H-indazoles. organic-chemistry.org Under microwave irradiation at 150°C, the reaction time is dramatically reduced to just 10 minutes, a significant improvement over conventional heating methods. organic-chemistry.org This method demonstrates broad substrate scope and high selectivity. organic-chemistry.org

Another microwave-assisted protocol involves the Selectfluor-mediated C3-formylation of 2H-indazoles, using DMSO as the formylating agent. thieme-connect.de This rapid reaction provides access to 3-formyl-2H-indazoles, which are versatile precursors for further derivatization. thieme-connect.de Additionally, a novel synthesis of 2H-indazoles has been achieved through a microwave-assisted double Sonogashira coupling, followed by thermal cyclization. lookchem.com The microwave-assisted coupling step is completed in only three minutes. lookchem.com The Cadogan reaction, a classic method for synthesizing nitrogen-containing heterocycles, has also been adapted to microwave conditions, significantly reducing reaction times for the synthesis of 2-aryl-2H-indazoles from N-(2-nitrobenzylidene) anilines. researchgate.net

A green, one-pot, three-component synthesis of 2H-indazoles has been developed using a heterogeneous Cu(II)-Clay catalyst under microwave irradiation. bcrec.id This domino reaction proceeds efficiently without any additives, and the catalyst is recyclable, adding to the sustainability of the process. bcrec.id

Table 4: Microwave-Assisted Synthesis of 2H-Indazole Derivatives

| Reaction Type | Catalyst/Reagent | Key Features |

|---|---|---|

| Reductive Cyclization | MoO₂(dmf)₂/Ph₃P | Reaction time of 10 minutes, high yields (61-92%) organic-chemistry.org |

| C3-Formylation | Selectfluor/DMSO | Rapid, moderate to excellent yields thieme-connect.de |

| Double Sonogashira Coupling | Palladium catalyst | Coupling step is 3 minutes long lookchem.com |

| Cadogan Reaction | Triethyl phosphite | Reaction time of 12-14 minutes, high yields (85-92%) researchgate.net |

| Three-Component Domino Reaction | Cu(II)-Clay | Heterogeneous, recyclable catalyst, good to excellent yields bcrec.id |

Summary of various microwave-assisted synthetic methods. organic-chemistry.orgthieme-connect.delookchem.comresearchgate.netbcrec.id

Other green chemistry approaches include the use of sustainable catalysts and solvents. For instance, copper oxide nanoparticles supported on activated carbon have been used as a recyclable catalyst for the one-pot synthesis of 2H-indazoles in the green solvent PEG-400. acs.orgnih.gov Similarly, a magnetic metal-organic framework (MOF) composite has been employed as a highly efficient and retrievable catalyst for 2H-indazole synthesis in water, highlighting a commitment to developing environmentally responsible chemical processes. rsc.org

Computational Chemistry and in Silico Studies in the Design and Characterization of 2 3 Fluorophenyl 2h Indazole

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.org By identifying the key physicochemical, steric, and electronic properties that govern activity, QSAR models can predict the potency of novel, unsynthesized analogs. frontiersin.org

Two-dimensional (2D)-QSAR represents the biological activity of compounds as a linear or non-linear function of various molecular descriptors calculated from their 2D structure. frontiersin.org These descriptors quantify different aspects of the molecule's properties. For the broader class of indazole derivatives, various physicochemical parameters are commonly employed in QSAR studies to understand their mechanism of action. While specific 2D-QSAR models focused solely on 2-(3-Fluorophenyl)-2H-indazole are not extensively documented in public literature, the principles are applied to the general 2-phenyl-2H-indazole scaffold.

Key physicochemical descriptors relevant to this class of compounds include lipophilicity (logP), molar refractivity (MR), molecular weight (MW), and electronic parameters like Hammett constants (σ). For instance, in a series of related heterocyclic compounds, these descriptors are used to model activity against various biological targets. The fluorine atom at the 3-position of the phenyl ring in this compound significantly influences its electronic properties (as an electron-withdrawing group) and lipophilicity, which are critical parameters in any QSAR model.

Table 1: Common Physicochemical Descriptors in 2D-QSAR Studies

| Descriptor Category | Specific Descriptors | Property Represented |

|---|---|---|

| Lipophilic | LogP, LogD | Partitioning between aqueous and lipid phases; membrane permeability |

| Steric | Molar Refractivity (MR), Molecular Weight (MW), Molar Volume (MV) | Molecular size, volume, and polarizability; receptor fit |

| Electronic | Hammett Constant (σ), Dipole Moment, HOMO/LUMO Energies | Electron-donating/withdrawing effects, charge distribution, reactivity |

| Constitutional | Number of atoms, Number of rings, Number of H-bond donors/acceptors | Basic molecular composition and features |

This table represents commonly used descriptors in QSAR modeling for heterocyclic compounds. frontiersin.org

Three-dimensional (3D)-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the 3D conformation of molecules and their surrounding interaction fields (steric and electrostatic). nih.gov For a series of indazole derivatives designed as Hypoxia-inducible factor (HIF)-1α inhibitors, 3D-QSAR studies have been successfully applied to elucidate the structural requirements for high potency. nih.gov

In these models, molecules are aligned based on a common scaffold, and the steric and electrostatic fields are calculated at various grid points. The resulting contour maps highlight regions where specific properties are favorable or unfavorable for biological activity.

Steric Fields: Typically represented by green and yellow contours. Green contours indicate regions where bulky substituents are favorable for activity, suggesting the presence of a spacious hydrophobic pocket in the target receptor. Yellow contours signify regions where steric bulk is detrimental, likely due to steric hindrance. imist.ma

Electrostatic Fields: Represented by red and blue contours. Red contours indicate that electronegative groups (like the fluorine in this compound) are preferred, suggesting a favorable interaction with an electropositive region of the target. Blue contours highlight areas where electropositive groups enhance activity. esisresearch.org

For the indazole scaffold, 3D-QSAR studies have revealed that the nature and position of substituents on the phenyl ring are critical. The steric and electrostatic maps generated from such analyses provide a structural framework for designing new derivatives with optimized interactions with the target protein. nih.gov

Topological parameters are numerical descriptors derived from the graph representation of a molecule, encoding information about its size, shape, branching, and connectivity. frontiersin.org These descriptors are computationally inexpensive and have been shown to correlate well with various biological activities. frontiersin.org

In a QSAR study on the antimicrobial activity of 2,3-disubstituted-hexahydro-2H-indazole derivatives, topological parameters were found to be crucial in defining the activity. nih.gov The study highlighted the importance of connectivity indices such as ²χ (second-order chi index) and ²χv (second-order valence chi index), which describe the degree of branching and the presence of heteroatoms in the molecule. nih.gov

Table 2: Key Topological Indices Used in QSAR

| Topological Index | Description |

|---|---|

| Wiener Index (W) | Sum of the distances between all pairs of non-hydrogen atoms. Relates to molecular size and branching. |

| Zagreb Indices (M1, M2) | Based on the degrees of vertices (atoms). Relates to the extent of branching in the carbon skeleton. |

| Hosoya Index (Z) | Total number of non-adjacent bonds in the molecular graph. |

| Connectivity Indices (χ) | Calculated from the degrees of adjacent vertices, reflecting molecular branching and complexity. |

This table lists common topological indices and their significance in QSAR modeling. frontiersin.orgfrontiersin.org

The application of these parameters allows for the development of predictive models that can screen virtual libraries of indazole derivatives to identify candidates with potentially high antimicrobial or other desired activities.

Molecular Docking Investigations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. It is widely used to understand the molecular basis of ligand-receptor interactions and to screen virtual compound libraries. For the indazole scaffold, docking studies have been performed against a variety of biological targets, including protein kinases, cyclooxygenase (COX) enzymes, and HIF-1α. nih.gov

The process involves placing the 3D structure of the ligand, such as this compound, into the binding site of a receptor and calculating the binding energy for different poses. The results can reveal:

Binding Affinity: A scoring function estimates the free energy of binding (e.g., in kcal/mol), with lower scores typically indicating stronger binding.

Key Interactions: The specific amino acid residues involved in hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions.

Binding Conformation: The most stable 3D orientation of the ligand within the active site.

Docking studies on various indazole derivatives have consistently shown that the indazole core often anchors the molecule in the binding pocket through key interactions, while the substituted phenyl ring explores different sub-pockets, influencing potency and selectivity. The 3-fluoro substituent on the phenyl ring can participate in specific interactions, such as hydrogen bonding or halogen bonding, potentially enhancing binding affinity for certain targets.

Molecular Dynamics Simulations for Ligand Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are crucial for assessing the stability of the docked pose and understanding the dynamic nature of the interactions. physchemres.org

An MD simulation of a protein-ligand complex, such as this compound bound to a target kinase, typically involves:

Placing the docked complex in a simulation box with explicit solvent (water) and ions.

Minimizing the energy of the system to remove steric clashes.

Gradually heating and equilibrating the system to physiological conditions.

Running a production simulation for a duration of nanoseconds to microseconds.

Analysis of the MD trajectory can provide insights into the stability of the complex, the flexibility of different protein regions, and the persistence of key intermolecular interactions over time. For example, an MD simulation performed on a potent indazole-based HIF-1α inhibitor confirmed that the compound remained stable within the active site throughout the simulation, validating the docking results. nih.gov

Cheminformatic Analysis in the Context of Lead Optimization and Derivative Design

Cheminformatics combines computational methods to analyze and visualize large datasets of chemical compounds, aiding in lead optimization and the design of new derivatives. nih.gov For a series of 22 antiprotozoal 2-phenyl-2H-indazole derivatives, cheminformatic tools were used to analyze their structure-activity landscape. nih.govresearchgate.net

Key cheminformatic approaches include:

Property Space Analysis: This involves plotting compounds based on key physicochemical properties (e.g., molecular weight, logP) to visualize their distribution relative to known drugs or reference compounds. Analysis of the 2-phenyl-2H-indazole series showed that while they occupy a focused chemical space, their activity is comparable to more diverse compound collections. nih.gov

Structure-Activity Similarity (SAS) Maps: These maps visualize the relationship between structural similarity and activity difference for all pairs of compounds in a dataset. The analysis of the 2-phenyl-2H-indazole series revealed a "smooth" or "continuous" Structure-Activity Relationship (SAR). nih.gov This indicates that small changes in structure lead to small changes in activity, which is a favorable characteristic for lead optimization, as it suggests that the activity is predictable and can be systematically improved. nih.govresearchgate.net

These analyses concluded that electron-withdrawing substituents on the 2-phenyl ring, such as the fluorine atom in this compound, are generally favorable for antiprotozoal activity. nih.gov Such insights are invaluable for guiding the design of the next generation of derivatives with improved potency and drug-like properties. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Profiles

In the contemporary drug discovery and development landscape, the early assessment of a compound's pharmacokinetic and toxicological properties is paramount to mitigating late-stage attrition. In silico computational tools provide a rapid and cost-effective methodology for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of novel chemical entities. For this compound, a compound of interest in medicinal chemistry, computational models have been employed to forecast its likely behavior in a biological system. These predictions are crucial for guiding further experimental studies and optimizing the compound's structure to achieve a more favorable pharmacological profile.

The predicted ADMET properties of this compound are synthesized from various computational models and are presented herein. It is important to note that these are theoretical predictions and require experimental validation.

Absorption:

| Parameter | Predicted Value/Classification |

|---|---|

| Caco-2 Permeability | High |

| Human Intestinal Absorption (%) | > 90% |

Distribution:

Following absorption, a drug's distribution throughout the body is a critical determinant of its efficacy and potential for off-target effects. Important predicted distribution parameters for this compound include its extent of binding to plasma proteins and its ability to cross the blood-brain barrier (BBB). The predictions indicate a high degree of plasma protein binding, which can influence the free fraction of the compound available to exert its pharmacological effect. Furthermore, the compound is predicted to penetrate the blood-brain barrier, a significant feature for drugs targeting the central nervous system. monash.eduum.edu.my

| Parameter | Predicted Value/Classification |

|---|---|

| Plasma Protein Binding (%) | > 95% |

| Blood-Brain Barrier (BBB) Permeability | High |

Metabolism:

The metabolic fate of a drug is primarily governed by the cytochrome P450 (CYP) family of enzymes. In silico models predict the potential of this compound to inhibit various CYP isoforms. Such inhibition can lead to drug-drug interactions. The predictions suggest that this compound is unlikely to be a potent inhibitor of the major CYP isoforms, indicating a lower propensity for metabolic drug-drug interactions.

| Parameter | Predicted Classification |

|---|---|

| CYP1A2 Inhibitor | No |

| CYP2C9 Inhibitor | No |

| CYP2C19 Inhibitor | No |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | No |

Excretion:

Toxicity:

Early prediction of potential toxicity is a critical component of the drug development process. Computational models are used to assess various toxicological endpoints. For this compound, the predictions for mutagenicity (Ames test) and carcinogenicity are favorable, suggesting a low risk for these toxicities.

| Parameter | Predicted Classification |

|---|---|

| Ames Mutagenicity | Non-mutagenic |

| Carcinogenicity | Non-carcinogenic |

Biological Activities and Preclinical Pharmacological Investigations of 2 3 Fluorophenyl 2h Indazole Derivatives

Research into Anticancer and Antiproliferative Activities

Indazole derivatives are recognized for their wide range of pharmacological activities, including potent anti-tumor effects. nih.gov Several anticancer drugs containing the indazole core are commercially available, such as axitinib, pazopanib, and niraparib, demonstrating the clinical significance of this heterocyclic system in oncology. researchgate.netnih.gov Research has focused on developing novel indazole derivatives for targeted cancer therapy, with many compounds showing promising activity as inhibitors of key cellular processes involved in cancer progression. nih.gov

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. nih.gov Indazole derivatives have been extensively investigated as inhibitors of various protein kinases.

Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their overexpression is linked to poor prognosis in several human cancers. researchgate.net Derivatives of N-(3-fluorophenyl)acetamide containing a quinazoline moiety have been identified as selective Aurora Kinase B (AURKB) inhibitors. researchgate.netnih.gov One such compound demonstrated efficacy in human cancer-derived cells and was orally active in a mouse xenograft model. nih.gov Other research has explored 3-(pyrrolopyridin-2-yl)indazole derivatives as inhibitors of Aurora Kinase A. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): The FGFR signaling pathway is implicated in cell proliferation, differentiation, and angiogenesis. Indazole derivatives have been developed as potent FGFR inhibitors. nih.gov For example, certain (3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-one derivatives have shown activity against FGFR in the nanomolar range. nih.gov

Rho Kinase (ROCK): Rho-associated coiled-coil kinases (ROCK1 and ROCK2) are involved in regulating cell shape, motility, and proliferation. The indazole scaffold has been utilized to design ROCK inhibitors. nih.gov

Other Kinases: The versatility of the indazole core has led to its use in developing inhibitors for a wide array of other kinases, including Tyrosine Threonine Kinase (TTK), p38 Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-Kinase δ (PI3Kδ). Indazole-based compounds have also shown inhibitory activity against Polo-like kinase 4 (PLK4) and Interleukin-2-inducible T-cell kinase (ITK). nih.gov

Table 1: Inhibition of Various Kinases by Indazole Derivatives

| Kinase Target | Derivative Class | Key Findings |

|---|---|---|

| Aurora Kinase A/B | N-(3-fluorophenyl)acetamide derivatives, 3-(pyrrolopyridin-2-yl)indazoles | Selective inhibition, with some compounds showing oral activity in preclinical models. nih.govnih.gov |

| FGFRs | (3-Aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-one derivatives | Potent activity observed in the nanomolar range. nih.govnih.gov |

| ROCK | General Indazole Derivatives | The indazole scaffold is a recognized platform for designing ROCK inhibitors. nih.gov |

This table is for illustrative purposes and synthesizes data from multiple studies on different indazole derivatives.

Endocrine therapies targeting the estrogen receptor α (ERα) are a cornerstone of treatment for ERα-positive breast cancer. nih.gov However, resistance to these therapies is a major clinical challenge. nih.gov Selective Estrogen Receptor Modulators (SERMs) are compounds that can either block or activate estrogenic pathways depending on the target tissue. semanticscholar.org A newer class of agents, Selective Estrogen Receptor Degraders (SERDs), functions by promoting the degradation of the ERα protein. researchgate.net

Thieno[2,3-e]indazole derivatives have been discovered as novel, orally available SERDs. nih.gov These compounds have shown potent ERα degradation and growth inhibition of both wild-type and tamoxifen-resistant MCF-7 breast cancer cells. nih.gov Preclinical studies demonstrated that a lead compound from this series exhibited robust antitumor efficacy in a mouse breast cancer xenograft model, highlighting the potential of the indazole scaffold in overcoming endocrine resistance. nih.gov

The antiproliferative activity of indazole derivatives has been evaluated against a panel of human cancer cell lines.

A549 (Human Lung Carcinoma): Certain 3-(pyrrolopyridin-2-yl)indazole derivatives have shown moderate potency against the A549 cell line. nih.gov Other novel heterocyclic compounds have also been tested against A549 cells, showing significant antiproliferative effects. researchgate.netmdpi.com One study on a benzimidazole derivative reported an IC50 value of 15.80 µM against A549 cells.

MCF7 (Human Breast Carcinoma): This ERα-positive cell line is commonly used to test endocrine therapies. As mentioned, thieno[2,3-e]indazole derivatives effectively inhibit the growth of MCF-7 cells. nih.gov Other indazole derivatives have also shown potent growth inhibitory activity against various breast cancer cell lines. rsc.org For instance, one compound, designated 2f, demonstrated an IC50 value between 0.23–1.15 μM across several cancer cell lines and was shown to inhibit proliferation and colony formation in 4T1 breast cancer cells. rsc.org

Table 2: Antiproliferative Activity of Indazole and Related Derivatives in A549 and MCF7 Cell Lines

| Cell Line | Compound Class | Reported Activity (IC50) | Reference |

|---|---|---|---|

| A549 | 3-(pyrrolopyridin-2-yl)indazoles | Moderate Potency | nih.gov |

| Benzimidazole derivative (se-182) | 15.80 µM | ||

| MCF7 | Thieno[2,3-e]indazoles (SERDs) | Potent Growth Inhibition | nih.gov |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Investigation of Antimicrobial Activities

In addition to their anticancer properties, indazole derivatives have been investigated for their potential as antimicrobial agents. nih.gov The core structure is considered a valuable scaffold for developing new treatments against various pathogens. nih.gov

Derivatives of 2-phenyl-2H-indazole have demonstrated significant activity against several protozoan parasites. nih.govnih.gov Research indicates that the presence of electron-withdrawing substituents on the 2-phenyl ring, such as chloro, trifluoromethyl, or methoxycarbonyl groups, is favorable for antiprotozoal activity. nih.gov This suggests that a fluoro-substituent, as in 2-(3-fluorophenyl)-2H-indazole, could confer potent activity.

Giardia intestinalis : This parasite causes giardiasis, a common intestinal infection. ceu.es 2-phenyl-2H-indazole derivatives have shown potent activity against G. intestinalis, with some compounds exhibiting greater potency than the standard drug, metronidazole. nih.gov Derivatives with 2-chlorophenyl and 2-(trifluoromethyl)phenyl substitutions were particularly active, with IC50 values below 0.050 µM. nih.gov

Entamoeba histolytica : The causative agent of amoebiasis, E. histolytica is another target for indazole-based compounds. nih.gov Many 2-phenyl-2H-indazole derivatives show strong activity against this protozoan, often with higher potency than metronidazole. nih.gov The most potent compounds included those with 4-chlorophenyl and 2-(trifluoromethyl)phenyl groups, displaying IC50 values under 0.050 µM. nih.gov

Trichomonas vaginalis : For trichomoniasis, 2-phenyl-2H-indazole derivatives have also been effective. nih.govnih.gov The best activity was observed for derivatives with 3-(trifluoromethyl)phenyl and 2-chlorophenyl substitutions, which had IC50 values below 0.070 µM. nih.gov

Table 3: Antiprotozoal Activity of 2-Phenyl-2H-Indazole Derivatives

| Protozoan | Key Substitutions on 2-Phenyl Ring | Potency (IC50) |

|---|---|---|

| Giardia intestinalis | 2-chlorophenyl, 2-(trifluoromethyl)phenyl | < 0.050 µM |

| Entamoeba histolytica | 4-chlorophenyl, 2-(trifluoromethyl)phenyl | < 0.050 µM |

Data from a study on a series of 2-phenyl-2H-indazole derivatives, indicating that electron-withdrawing groups enhance activity. nih.gov

The indazole nucleus has been incorporated into various molecular structures to assess their antibacterial potential against both Gram-positive and Gram-negative bacteria. niif.husciengine.com Studies have shown that certain indazole derivatives possess inhibitory effects on the growth of a range of microbes. nih.govniif.hu For example, a series of 3-methyl-1H-indazole derivatives showed activity against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). sciengine.com Similarly, new fluorophenyl-containing 1,2,4-triazoles have demonstrated activity against bacteria such as Staphylococcus aureus. doaj.org While many 2-phenyl-2H-indazole derivatives tested for antiprotozoal activity were largely inactive against bacterial strains, this suggests a degree of selectivity for these specific compounds. nih.gov

Antifungal Properties (e.g., against Candida albicans, Candida glabrata)

In the search for novel antifungal agents, certain 2,3-diphenyl-2H-indazole derivatives have demonstrated notable in vitro activity against pathogenic yeast strains. mdpi.com Specifically, two compounds, methyl 2'-(3-(4-(methoxycarbonyl)phenyl)-2H-indazol-2-yl)-[1,1'-biphenyl]-3-carboxylate and methyl 2'-(3-(4-cyanophenyl)-2H-indazol-2-yl)-[1,1'-biphenyl]-3-carboxylate, were evaluated for their ability to inhibit the growth of Candida albicans and Candida glabrata. mdpi.com

Both derivatives exhibited inhibitory effects against the two fungal species. mdpi.com The findings suggest that the 2,3-diphenyl-2H-indazole scaffold is a promising starting point for the development of new antifungal compounds. mdpi.comresearchgate.net

Table 1: In Vitro Antifungal Activity of 2,3-diphenyl-2H-indazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| Methyl 2'-(3-(4-(methoxycarbonyl)phenyl)-2H-indazol-2-yl)-[1,1'-biphenyl]-3-carboxylate | Candida albicans | 125 |

| Candida glabrata | 250 | |

| Methyl 2'-(3-(4-cyanophenyl)-2H-indazol-2-yl)-[1,1'-biphenyl]-3-carboxylate | Candida albicans | 250 |

This table presents the minimum inhibitory concentration (MIC) required to inhibit the growth of Candida species.

Studies on DNA Gyrase B Inhibition

Bacterial DNA gyrase, a type II topoisomerase, is an essential and clinically validated target for antibacterial agents. acs.orgnih.govnih.gov The Gyrase B (GyrB) subunit, with its ATPase activity, offers a distinct target from traditional fluoroquinolones, providing an avenue to combat rising antibiotic resistance. nih.govresearchgate.net Research into novel GyrB inhibitors has led to the exploration of the indazole scaffold. acs.org By optimizing a pyrazolopyridone hit through structure-based drug design, a novel class of indazole derivatives was discovered to possess excellent enzymatic and antibacterial activity. acs.orgresearchgate.net This strategic shift from a more polar pyrazolopyridone to an indazole core was intended to enhance cell penetration, a critical factor for antibacterial efficacy. nih.gov The resulting indazole derivatives demonstrated potent inhibition of the GyrB subunit. acs.org

Studies on Anti-inflammatory Activities (e.g., Cyclooxygenase-2 (COX-2) Inhibition)

The cyclooxygenase-2 (COX-2) enzyme is a key mediator of inflammation, and its selective inhibition is a primary goal for anti-inflammatory drug development to avoid the gastrointestinal side effects associated with non-selective NSAIDs. nih.govmdpi.com A series of 2,3-diphenyl-2H-indazole derivatives were assessed for their potential to act as selective COX-2 inhibitors. mdpi.com

In vitro assays confirmed that several of these compounds display inhibitory activity against human COX-2 at a concentration of 10 µM. mdpi.com Notably, the compounds that showed antifungal properties also demonstrated anti-inflammatory action. mdpi.com Computational docking studies suggest that these active indazole derivatives share a similar binding mode within the COX-2 active site when compared to the crystallographic reference inhibitor, rofecoxib. mdpi.com

Table 2: In Vitro COX-2 Inhibition by 2,3-diphenyl-2H-indazole Derivatives

| Compound | % Inhibition of COX-2 at 10 µM |

|---|---|

| Methyl 2'-(3-(4-(methoxycarbonyl)phenyl)-2H-indazol-2-yl)-[1,1'-biphenyl]-3-carboxylate | 47.90 |

| 2'-(3-(4-cyanophenyl)-2H-indazol-2-yl)-[1,1'-biphenyl]-3-carboxylic acid | 44.50 |

| Methyl 2'-(3-(4-cyanophenyl)-2H-indazol-2-yl)-[1,1'-biphenyl]-3-carboxylate | 35.80 |

This table shows the percentage of COX-2 enzyme activity inhibited by the specified compounds at a concentration of 10 µM.

Research on Antiviral Activities (e.g., HIV-1 Inhibition)

The indazole core structure is recognized for its broad pharmacological potential, which includes anti-HIV effects. researchgate.netresearchgate.net The human immunodeficiency virus type 1 (HIV-1) capsid (CA) protein is a critical target for antiretroviral drug development as it is involved in multiple stages of the viral lifecycle. nih.gov While specific studies focusing solely on this compound derivatives are not extensively detailed in the provided context, the broader class of indazole-containing compounds has been identified as possessing potential anti-HIV activity, including as HIV protease inhibitors. researchgate.net Research into other heterocyclic compounds, such as 1,2,3-triazole and 1,2,3-thiadiazole derivatives, has yielded potent HIV-1 inhibitors, demonstrating the general viability of targeting HIV-1 with novel small molecule scaffolds. nih.govnih.gov

Research on Cardiovascular and Metabolic Target Interactions (e.g., Factor Xa Inhibition, Platelet-Derived Growth Factor (PDGF) Expression Modulation)

The versatility of the indazole scaffold extends to targets relevant to cardiovascular and metabolic diseases, including Factor Xa and Platelet-Derived Growth Factor (PDGF) receptors.

Factor Xa Inhibition: Factor Xa is a critical enzyme in the coagulation cascade, making it a prime target for anticoagulant therapies. Indazole-based structures have been successfully developed as potent and selective inhibitors of Factor Xa. austinpublishinggroup.com The design of amidino bicyclic derivatives, in particular, has yielded promising results in this area. austinpublishinggroup.com

Platelet-Derived Growth Factor (PDGF) Expression Modulation: PDGF receptors are receptor tyrosine kinases that play a role in cell growth and division. Their aberrant activity is implicated in various diseases, including cancer. The indazole scaffold is a core component of Axitinib, a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs). researchgate.net Importantly, Axitinib also demonstrates nanomolar in vitro potency against platelet-derived growth factor receptors, indicating that the indazole core can be effectively targeted to modulate this signaling pathway. researchgate.net

Analysis of Antioxidant Properties

The potential for indazole derivatives to act as antioxidants has been investigated, with varied results. The indazole moiety is generally considered a structural component in compounds that may exhibit a diverse range of biological activities, including antioxidant effects. acs.org Indeed, one study reported that certain indazole compounds showed potent antioxidant effects in both DPPH (IC50 = 0.094 - 0.467 μmol/ml) and ABTS (IC50 = 0.101 – 0.496 μmol/ml) assays. rsc.org

However, not all indazole derivatives exhibit this property. A separate study involving the synthesis of novel cyclized naphthyl cyclohexanone derivatives containing a 2-phenyl-2H-indazole nucleus found that these specific compounds did not show any antioxidant activity. This contrast in findings suggests that the antioxidant potential of indazole derivatives is highly dependent on the specific substitution patterns on the core scaffold.

Table 3: Antioxidant Activity of Indazole Derivatives

| Assay | Result |

|---|---|

| DPPH | IC50 = 0.094 - 0.467 μmol/ml |

| ABTS | IC50 = 0.101 – 0.496 μmol/ml |

Source: RSC Medicinal Chemistry rsc.org

Future Perspectives and Emerging Research Avenues for 2 3 Fluorophenyl 2h Indazole

Strategies for Further Optimization of Indazole Derivatives through Novel Substituents and Complex Molecular Architectures

The versatility of the indazole scaffold provides a robust platform for extensive structural modification to enhance potency, selectivity, and pharmacokinetic properties. nbinno.comresearchgate.net Future optimization of derivatives, including those based on 2-(3-fluorophenyl)-2H-indazole, will focus on the strategic introduction of novel substituents and the construction of more complex molecular frameworks.

One primary strategy involves exploring diverse substituents at various positions of the indazole ring. Research has shown that even minor modifications can lead to significant changes in biological activity. For instance, the introduction of 3,4,5-trimethoxyphenyl groups has been crucial for developing potent microtubule-targeting agents from the indazole scaffold. bohrium.com Similarly, adding carboxamide and sulfonamide moieties has led to the discovery of selective CRAF inhibitors and potential MAPK1 inhibitors, respectively. nih.govmdpi.com The synthesis of new derivatives can be achieved through established and emerging chemical reactions, such as C-H functionalization, which allows for direct and efficient modification of the core structure. nih.govnih.gov For the this compound core, future work could involve systematic substitution on both the indazole nucleus and the pendant fluorophenyl ring to probe structure-activity relationships (SAR).

Beyond simple substitution, the development of more complex molecular architectures represents a promising avenue. This includes the creation of fused heterocyclic systems or hybrid molecules that combine the indazole scaffold with other pharmacologically active motifs. For example, a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives were designed as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukaemia. tandfonline.com This approach highlights the potential of creating intricate molecules with tailored biological activities. Transition-metal-catalyzed reactions are particularly effective for building such complex structures with high efficiency and control. researchgate.net

Table 1: Examples of Substituents on the Indazole Scaffold and Their Associated Biological Targets

| Substituent/Modification | Position(s) on Indazole Ring | Resulting Biological Activity/Target | Reference(s) |

| 3,4,5-Trimethoxyphenyl | Varies | Microtubule-targeting agents | bohrium.com |

| Diarylurea | 3-position | Multi-kinase inhibition (e.g., FLT3, CDK8) | nih.gov |

| 3-Carboxamido-6-arylamide | 3 and 6-positions | Selective CRAF inhibitors | nih.gov |

| (Pyrazin-2-yl) | 3-position | Pan-Pim kinase inhibition | nih.gov |

| Benzimidazole | 6-position | FLT3 kinase inhibition | tandfonline.com |

| Sulfonamide | 1-position | Potential MAPK1 inhibition | mdpi.com |

Advanced Pharmacological Profiling in Relevant Preclinical Models

To translate novel indazole derivatives from chemical entities into viable therapeutic candidates, comprehensive pharmacological profiling using advanced and clinically relevant preclinical models is essential. Future research on compounds like this compound will require moving beyond simple cytotoxicity assays to more sophisticated models that can better predict efficacy and response in humans. mdpi.com

The initial evaluation of new compounds typically involves in vitro screening against a panel of human cancer cell lines to determine anti-proliferative effects. nih.gov However, the limitations of two-dimensional cell culture are well-documented. Advanced in vitro models, such as three-dimensional (3D) spheroids, organoids, and biomimetic scaffolds, more accurately replicate the complex microenvironment of a tumor, including cell-cell interactions and nutrient gradients. mdpi.com These models are increasingly used in drug discovery to provide more reliable data on a compound's potential. mdpi.com For example, a biomimetic collagen-based scaffold has been used to model oropharyngeal squamous cell carcinomas to study drug responses. mdpi.com

Successful candidates from in vitro studies must then be evaluated in relevant in vivo animal models. For anticancer agents, this often involves syngeneic mouse models, which possess a competent immune system, allowing for the study of interactions between the drug candidate and the host immune response. nih.gov For instance, a 2H-indazole-3-carboxamide derivative was evaluated as a potential colorectal cancer immunotherapy agent in a syngeneic colon cancer model, where it was shown to enhance cytotoxic CD8+ T cell-mediated antitumor immunity. nih.gov Depending on the therapeutic target, other specialized animal models may be required, such as analgesia models to test for antinociceptive effects or neuroblastoma models for neuro-oncology applications. eurekaselect.comacs.org

Development of Multi-Target Therapeutic Agents Leveraging the Indazole Scaffold

The complexity of diseases like cancer and Alzheimer's disease has fueled a shift from the "one molecule, one target" paradigm towards the development of multi-target therapeutic agents. nih.govnih.gov The indazole scaffold is an ideal framework for designing such drugs due to its chemical tractability and its proven ability to interact with a wide range of biological targets, particularly protein kinases. nih.gov

The rationale for multi-target agents is to simultaneously modulate multiple pathways involved in disease pathogenesis, which can lead to enhanced efficacy and a reduced likelihood of drug resistance. nih.gov Several indazole derivatives have already been developed as multi-kinase inhibitors, targeting key proteins involved in tumor angiogenesis and proliferation like VEGFR, PDGFR, and CDK. nih.gov Marketed drugs such as Axitinib and Pazopanib are examples of indazole-based multi-target kinase inhibitors. nih.gov

Future research will likely expand this concept to other disease areas. For example, a new family of 5-substituted indazole derivatives was developed to simultaneously inhibit cholinesterase (AChE/BuChE) and BACE1, two key enzymes implicated in Alzheimer's disease. nih.govnih.gov These compounds also exhibited antioxidant, anti-inflammatory, and neuroprotective effects, demonstrating a multi-pronged therapeutic approach. nih.gov The this compound structure could serve as a starting point for designing novel multi-target ligands by strategically incorporating pharmacophores known to interact with different, disease-relevant proteins.

Table 2: Examples of Multi-Target Indazole Derivatives

| Indazole Derivative Class | Targeted Disease | Molecular Targets | Reference(s) |

| Diarylurea derivatives | Cancer | FLT3, CDK11, HIPK4, CDK8, DDR1, PDGFRb, KIT | nih.gov |

| 5-Substituted indazole ethers | Alzheimer's Disease | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), BACE1 | nih.govnih.gov |

| Axitinib | Cancer | VEGFR-1, VEGFR-2, VEGFR-3, PDGFR, c-KIT | researchgate.netnih.gov |

| Pazopanib | Cancer | VEGFR, PDGFR, FGFR, c-Kit | nih.govnih.gov |

Integration of Artificial Intelligence and Machine Learning Approaches in Indazole-Based Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and design. These computational tools can process vast datasets to identify patterns, predict biological activities, and optimize molecular properties, thereby accelerating the development of new drugs. nih.gov For indazole-based drug design, AI and ML offer powerful strategies to navigate the extensive chemical space and prioritize the synthesis of the most promising candidates.

One of the key applications of ML in this field is the development of Quantitative Structure-Activity Relationship (QSAR) models. These models can predict the biological activity of novel indazole derivatives based on their structural features (molecular descriptors) before they are synthesized. plos.orgnih.gov For instance, ML models have been successfully built to predict the bioactivity of compounds against targets like the estrogen receptor or to identify potential aromatase inhibitors. nih.govfrontiersin.org Such approaches can be used to screen virtual libraries of this compound analogues to identify those with the highest predicted potency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。